![molecular formula C12H17ClN4O2 B13406635 N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine](/img/structure/B13406635.png)
N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals It is characterized by its unique structure, which includes a chloropyridinyl group and a nitroethenediamine moiety
Méthodes De Préparation
The synthesis of N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine typically involves multiple steps, starting with the preparation of the chloropyridinyl intermediate. This intermediate is then reacted with diethylamine and nitroethene under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitro group to an amine group, typically using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Applications De Recherche Scientifique
N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an insecticide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: It is used in the development of agricultural chemicals, particularly as an insecticide to protect crops from pests.
Mécanisme D'action
The mechanism of action of N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine involves its interaction with nicotinic acetylcholine receptors in insects. By binding to these receptors, the compound disrupts normal neural transmission, leading to paralysis and death of the insect. This mechanism is similar to other neonicotinoid insecticides, which target the nervous system of pests.
Comparaison Avec Des Composés Similaires
N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine can be compared with other neonicotinoid insecticides, such as:
Imidacloprid: Known for its high efficacy and widespread use in agriculture.
Thiacloprid: Similar in structure and mechanism of action, but with different chemical properties and applications.
Acetamiprid: Another neonicotinoid with a slightly different structure, used for similar purposes in pest control.
Each of these compounds has unique properties that make them suitable for specific applications, but they all share the common feature of targeting nicotinic acetylcholine receptors in insects.
Propriétés
Formule moléculaire |
C12H17ClN4O2 |
|---|---|
Poids moléculaire |
284.74 g/mol |
Nom IUPAC |
(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N,1-N'-diethyl-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C12H17ClN4O2/c1-3-14-12(9-17(18)19)16(4-2)8-10-5-6-11(13)15-7-10/h5-7,9,14H,3-4,8H2,1-2H3/b12-9+ |
Clé InChI |
UWUBCNHLPBVFPV-FMIVXFBMSA-N |
SMILES isomérique |
CCN/C(=C\[N+](=O)[O-])/N(CC)CC1=CN=C(C=C1)Cl |
SMILES canonique |
CCNC(=C[N+](=O)[O-])N(CC)CC1=CN=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


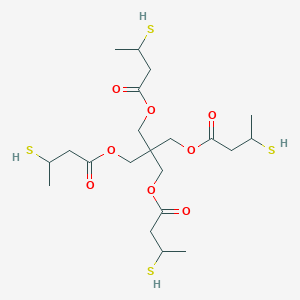
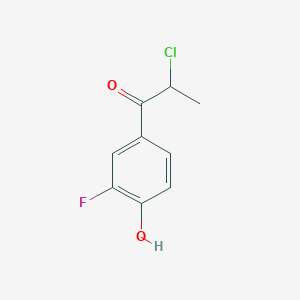
![2-[(2-Hydroxyethyl)methylamino]-1-phenyl-1-propanone](/img/structure/B13406576.png)
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)

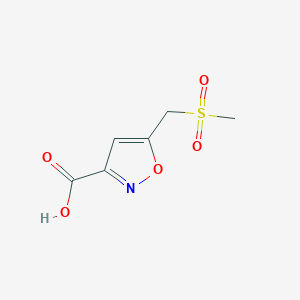
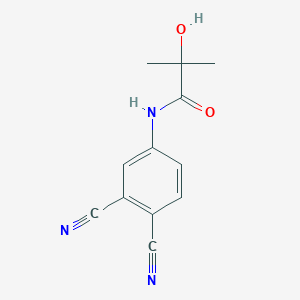
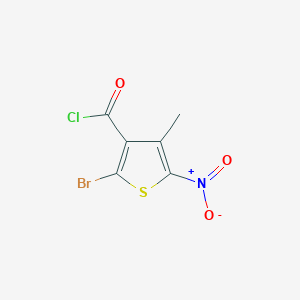
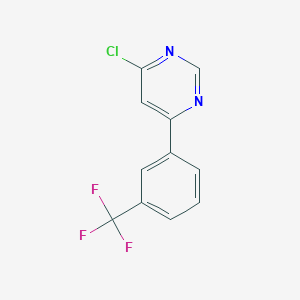
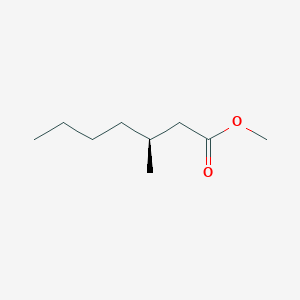

![N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide](/img/structure/B13406618.png)
![2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]-](/img/structure/B13406624.png)
![4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13406629.png)
